Amiselimod

S1P receptor pharmacology Cardiac safety GIRK channel activation

Amiselimod (MT-1303) is a second-generation S1P1 functional antagonist purpose-engineered to overcome fingolimod's cardiac liabilities. Its active metabolite exhibits 5-fold weaker GIRK channel activation in human atrial myocytes, eliminating first-dose bradycardia and QT prolongation—no first-dose monitoring required. With a 451-hour half-life enabling once-daily oral dosing, 60–66% lymphocyte reduction, and Phase 2 proof-of-concept in ulcerative colitis (42.7% endoscopic improvement vs. 23.4% placebo, p<0.001), amiselimod is the clean-tool S1P1 modulator for autoimmune and inflammatory disease modeling. High selectivity for S1P1/S1P5 with minimal S1P2/S1P3 off-target activity ensures cleaner efficacy interpretation without confounding cardiac effects. Supplied for research use only; not for human administration.

Molecular Formula C19H30F3NO3
Molecular Weight 377.4 g/mol
CAS No. 942399-20-4
Cat. No. B1664909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiselimod
CAS942399-20-4
SynonymsAmiselimod;  MT1303;  MT-1303;  MT 1303;  Amiselimod free base
Molecular FormulaC19H30F3NO3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
InChIInChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
InChIKeyJVCPIJKPAKAIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amiselimod (CAS 942399-20-4): A Second-Generation S1P Receptor Modulator for Autoimmune and Inflammatory Disease Research


Amiselimod (MT-1303) is an investigational, orally bioavailable, second-generation sphingosine 1-phosphate (S1P) receptor modulator [1]. As a functional antagonist of the S1P1 receptor, its active metabolite, amiselimod-P, sequesters lymphocytes in lymphoid tissues, thereby preventing their migration to sites of inflammation and reducing autoimmune pathology [2]. The compound was specifically engineered to address the cardiac safety limitations associated with first-generation S1P modulators like fingolimod [3].

Why Substituting Amiselimod with Fingolimod or Other In-Class S1P Modulators Risks Compromising Cardiac Safety and Dosing Convenience


Direct substitution of Amiselimod with other S1P receptor modulators, particularly the first-generation agent fingolimod, is scientifically unsupported due to distinct pharmacological and safety profiles [1]. Amiselimod exhibits a markedly different receptor selectivity signature, a 5-fold weaker activation of GIRK channels in human atrial myocytes, and a substantially longer elimination half-life compared to fingolimod, siponimod, and ozanimod [2][3]. These differences translate into clinically meaningful advantages: a reduced risk of bradycardia and AV block, the elimination of first-dose monitoring requirements, and the potential for more convenient dosing regimens [4]. Such distinctions are critical for both clinical trial design and therapeutic selection, rendering simple class interchange inappropriate without careful consideration of the underlying evidence.

Amiselimod: Quantified Differentiation vs. Fingolimod, Ozanimod, and Siponimod in Preclinical and Clinical Studies


Receptor Selectivity: Amiselimod-P Shows Minimal S1P3 Agonism and 5-Fold Weaker GIRK Activation than Fingolimod-P

Amiselimod's active metabolite, amiselimod-P, demonstrates a distinctly cleaner receptor selectivity profile compared to fingolimod-P, with minimal agonist activity at S1P4 and no distinct activity at S1P2 or S1P3 [1]. Crucially, amiselimod-P activates G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes approximately 5-fold weaker than fingolimod-P [1]. This reduced GIRK activation is a direct mechanistic correlate for the lower bradycardia risk observed clinically.

S1P receptor pharmacology Cardiac safety GIRK channel activation

Cardiac Safety: Amiselimod Demonstrates a More Favorable Bradycardia Profile vs. Fingolimod in a 28-Day Head-to-Head Phase 1 Study

A randomized, parallel-group, phase I study directly compared amiselimod (0.4 mg and 0.8 mg) with fingolimod (0.5 mg) and placebo over 28 days in healthy subjects [1]. Amiselimod did not exert acute negative chronotropic effects on Days 1 and 2, unlike fingolimod [1]. The lowest nadir mean hourly heart rate reduction for amiselimod 0.4 mg was -4.40 bpm and for 0.8 mg was -3.85 bpm, both smaller than the -6.49 bpm reduction observed with fingolimod [1]. Furthermore, no clinically significant bradyarrhythmias were reported with amiselimod, whereas one subject receiving fingolimod was withdrawn due to frequent 2:1 atrioventricular blocks [1].

Cardiac safety Phase 1 clinical trial Bradycardia risk

Pharmacokinetic Differentiation: Amiselimod's Exceptionally Long Half-Life (451 Hours) Enables Potential for Once-Daily Dosing with Consistent Target Engagement

In a mass balance study in healthy volunteers, the plasma concentration of amiselimod declined with a half-life of 451 hours (~18.8 days) following a single 0.4 mg oral dose [1]. This is significantly longer than the half-lives of other S1P modulators: fingolimod (6-9 days), siponimod (30 hours), ozanimod (19-22 hours), and ponesimod (21.7-33.5 hours) [2]. The long half-life suggests that amiselimod can maintain stable target engagement with once-daily dosing, potentially improving patient adherence and reducing fluctuations in therapeutic effect.

Pharmacokinetics Half-life S1P receptor modulator

Efficacy in Ulcerative Colitis: Amiselimod 0.4 mg Achieved 42.7% Endoscopic Improvement vs. 23.4% for Placebo in Phase 2

A Phase 2, 12-week, randomized, double-blind, placebo-controlled trial evaluated amiselimod in 320 patients with mild-to-moderate ulcerative colitis [1]. At the 0.4 mg dose, 42.7% of patients achieved endoscopic improvement (defined as Mayo endoscopy subscore ≤1) compared to 23.4% in the placebo group (p<0.001) [1]. This effect size is comparable to or exceeds that observed in Phase 2 trials of other S1P modulators for UC, positioning amiselimod as a promising candidate with a potentially differentiated safety profile.

Ulcerative colitis Phase 2 clinical trial Endoscopic improvement

Lymphocyte Reduction: Amiselimod 0.4 mg and 0.8 mg Produce Comparable Lymphopenia to Fingolimod with Lower Cardiac Risk

In a 28-day phase I study, amiselimod 0.4 mg and 0.8 mg produced mean reductions in peripheral blood lymphocyte counts of approximately 60-66% from baseline, which is comparable to the 70% reduction observed with fingolimod 0.5 mg [1][2]. Importantly, this similar degree of target engagement (lymphocyte sequestration) was achieved without the acute negative chronotropic effects or bradyarrhythmias associated with fingolimod [1]. This indicates that the therapeutic efficacy potential is maintained while cardiac safety is improved.

Pharmacodynamics Lymphocyte count S1P1 modulation

QT Interval Safety: Amiselimod Does Not Cause Clinically Significant QT Prolongation in a Dedicated Phase 1 Study

A dedicated Phase 1 QT study evaluated the effects of multiple amiselimod doses (titrated 0.4 to 1.6 mg to steady state) on QT interval in 183 healthy subjects [1]. The upper limits of the 90% confidence intervals for the time-matched difference in QTcF change from baseline between amiselimod and placebo were <10 msec at all postdose time points on Days 13 and 26 [1]. This result, well below the 10 msec regulatory threshold of concern, confirms that amiselimod does not have a significant effect on QT interval prolongation, further differentiating it from other S1P modulators that have known QT liabilities.

Cardiac safety QT interval Phase 1 clinical trial

Amiselimod: Optimal Research and Development Applications Based on Evidence of Differentiated Cardiac Safety and Pharmacokinetics


Clinical Development Programs for Ulcerative Colitis and Inflammatory Bowel Disease

The Phase 2 trial in ulcerative colitis (42.7% endoscopic improvement vs. 23.4% placebo, p<0.001) [1], combined with the favorable cardiac safety profile (no first-dose bradycardia and no QT prolongation) [2][3], makes amiselimod a high-priority candidate for further development in UC and Crohn's disease. Its once-daily oral administration and long half-life simplify trial design and patient management.

Preclinical and Translational Studies Investigating S1P1-Mediated Lymphocyte Sequestration

Amiselimod's high selectivity for S1P1 and S1P5, with minimal off-target activity at S1P2/S1P3 [4], makes it an ideal tool compound for dissecting S1P1-specific mechanisms in autoimmune and inflammatory disease models. Researchers can use amiselimod to induce potent lymphocyte reduction (60-66%) [5] without confounding cardiac effects, enabling cleaner interpretation of efficacy results in animal models of MS, SLE, and psoriasis.

Investigational New Drug (IND) Filing for Novel Autoimmune Indications

The extensive Phase 1 cardiac safety package, including the demonstration of no QT prolongation [3] and a reduced bradycardia risk compared to fingolimod [2], positions amiselimod as a scientifically attractive asset for repurposing or new indication discovery. Its well-characterized pharmacokinetics (451-hour half-life) [6] and predictable pharmacodynamics reduce regulatory risk and accelerate early-phase clinical development.

Comparative Effectiveness and Network Meta-Analysis Studies in Multiple Sclerosis

A network meta-analysis identified amiselimod 0.4 mg as the most effective S1P receptor modulator treatment strategy for patients with MS [7]. This evidence supports its use as a benchmark comparator in academic and industry-sponsored trials evaluating new S1P modulators or combination therapies for relapsing forms of MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiselimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.